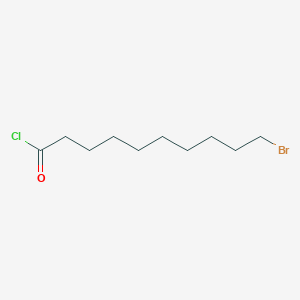
4,4'-(Propane-2,2-diyl)dibenzoic acid
Overview
Description
4,4’-(Propane-2,2-diyl)dibenzoic acid, also known as 4,4’- (1-methylethylidene)bis(benzoic acid), is an organic compound with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol . This compound is characterized by the presence of two benzoic acid moieties connected by a propane-2,2-diyl bridge, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-2,2-diyl)dibenzoic acid typically involves the reaction of isophthalic acid with acetone in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the acetone acts as the alkylating agent, introducing the propane-2,2-diyl bridge between the two benzoic acid units .
Industrial Production Methods
In industrial settings, the production of 4,4’-(Propane-2,2-diyl)dibenzoic acid is carried out in large-scale reactors under controlled temperature and pressure conditions. The reaction mixture is usually heated to around 100-150°C to facilitate the alkylation process. After the reaction is complete, the product is purified through recrystallization or distillation to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Propane-2,2-diyl)dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the aromatic rings.
Scientific Research Applications
4,4’-(Propane-2,2-diyl)dibenzoic acid has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism by which 4,4’-(Propane-2,2-diyl)dibenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in drug delivery systems, the compound forms stable complexes with drugs, enhancing their solubility and bioavailability. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to their death .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Hexafluoroisopropylidene)bis(benzoic acid): Similar structure but with hexafluoroisopropylidene bridge, used in the synthesis of polyoxadiazole and polytriazole.
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: Contains a diphenylethene bridge, used as an aggregation-induced emission (AIE) dye.
Uniqueness
4,4’-(Propane-2,2-diyl)dibenzoic acid is unique due to its propane-2,2-diyl bridge, which imparts distinct chemical and physical properties. This structural feature makes it a valuable monomer for synthesizing high-performance polymers with excellent thermal and mechanical properties .
Properties
IUPAC Name |
4-[2-(4-carboxyphenyl)propan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-17(2,13-7-3-11(4-8-13)15(18)19)14-9-5-12(6-10-14)16(20)21/h3-10H,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKACUVXWRVMXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322487 | |
| Record name | 4,4'-(Propane-2,2-diyl)dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7425-84-5 | |
| Record name | 4,4′-(1-Methylethylidene)bis[benzoic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7425-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 401367 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC401367 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-(Propane-2,2-diyl)dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine](/img/structure/B3056724.png)




